5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole
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Overview
Description
5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole is a complex organic compound featuring two tetrazole rings and a 2-methylphenyl group. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole typically involves a multi-step process:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Attachment of the 2-Methylphenyl Group: This step involves the reaction of the tetrazole with a 2-methylphenyl derivative under controlled conditions.
Final Assembly: The final step involves linking the two tetrazole rings through a methylene bridge, often using a coupling reagent like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: Industrial production may employ similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole rings, potentially converting them into amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of halogens or other functional groups on the aromatic rings.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in drug discovery due to its stability and ability to form hydrogen bonds.
Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent.
Industry:
- Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The compound’s mechanism of action involves its ability to interact with biological targets through hydrogen bonding and π-π interactions. The tetrazole rings can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors, potentially inhibiting their activity. This makes it a candidate for drug development, particularly as enzyme inhibitors.
Comparison with Similar Compounds
5-Phenyl-1H-tetrazole: Lacks the 2-methylphenyl group, making it less bulky and potentially less selective in biological interactions.
2-Methyl-5-phenyl-1H-tetrazole: Similar structure but with only one tetrazole ring, affecting its stability and reactivity.
Uniqueness:
- The presence of two tetrazole rings and a 2-methylphenyl group provides unique steric and electronic properties, enhancing its stability and specificity in reactions and interactions.
This detailed article provides a comprehensive overview of 5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(2-methylphenyl)-2-[[4-(2H-tetrazol-5-yl)phenyl]methyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N8/c1-11-4-2-3-5-14(11)16-19-23-24(20-16)10-12-6-8-13(9-7-12)15-17-21-22-18-15/h2-9H,10H2,1H3,(H,17,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGKLJYVGROISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC3=CC=C(C=C3)C4=NNN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794579 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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